3,4-Difluoro-5-nitrobenzylamine
Description
3,4-Difluoro-5-nitrobenzylamine (C₇H₆F₂N₂O₂; average mass: 188.133 g/mol) is a fluorinated aromatic amine characterized by a benzylamine backbone substituted with two fluorine atoms at the 3- and 4-positions and a nitro group at the 5-position . Its molecular structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s instability under reducing conditions (e.g., SnCl₂-mediated nitro group reduction) necessitates careful handling during synthesis .
Properties
CAS No. |
1803730-57-5 |
|---|---|
Molecular Formula |
C7H6F2N2O2 |
Molecular Weight |
188.13 g/mol |
IUPAC Name |
(3,4-difluoro-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6F2N2O2/c8-5-1-4(3-10)2-6(7(5)9)11(12)13/h1-2H,3,10H2 |
InChI Key |
FDSDNWNHVXVJDP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CN |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds were selected due to shared structural motifs (fluorine, nitro, or benzyl/benzamide cores):
Structural and Functional Differences
Substituent Positions and Electronic Effects
Fluorine Substitution :
- In this compound, the 3,4-difluoro arrangement creates a meta-directing electronic environment, enhancing the nitro group’s electron-withdrawing effect. This contrasts with diflubenzuron, where 2,6-difluoro substitution imposes steric hindrance and ortho/para electronic effects .
- Fluorine atoms increase lipophilicity, improving membrane permeability in bioactive compounds .
Nitro Group :
Functional Group Reactivity
- Benzylamine vs. Benzamide :
- The primary amine in this compound enables nucleophilic reactions (e.g., acylation, alkylation), whereas benzamide derivatives (e.g., diflubenzuron) exhibit reduced reactivity due to the amide’s resonance stabilization .
- The carboxylic acid group in 3,4-Difluoro-5-nitrobenzoic acid allows for esterification or salt formation, unlike the benzylamine’s amine group .
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